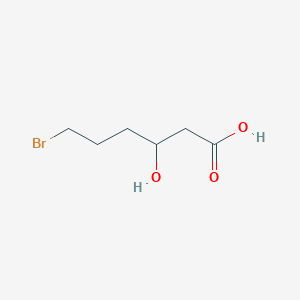

6-Bromo-3-hydroxyhexanoic acid

CAS No.: 126502-98-5

Cat. No.: VC19119201

Molecular Formula: C6H11BrO3

Molecular Weight: 211.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126502-98-5 |

|---|---|

| Molecular Formula | C6H11BrO3 |

| Molecular Weight | 211.05 g/mol |

| IUPAC Name | 6-bromo-3-hydroxyhexanoic acid |

| Standard InChI | InChI=1S/C6H11BrO3/c7-3-1-2-5(8)4-6(9)10/h5,8H,1-4H2,(H,9,10) |

| Standard InChI Key | PRMNZQRHYSTJDR-UHFFFAOYSA-N |

| Canonical SMILES | C(CC(CC(=O)O)O)CBr |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecular structure of 6-bromo-3-hydroxyhexanoic acid features a carboxyl group (-COOH) at C1, a hydroxyl group (-OH) at C3, and a bromine atom at C6. Key bond lengths and angles can be inferred from analogous compounds:

-

C–Br bond length: 1.95 Å (similar to 6-bromohexanoic acid) .

-

Hydrogen bonding: The hydroxyl group participates in intramolecular hydrogen bonds with the carboxyl group, influencing solubility and crystallization behavior .

Table 1: Structural Parameters of 6-Bromo-3-hydroxyhexanoic Acid

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁BrO₃ | |

| Molecular Weight | 211.05 g/mol | |

| SMILES | C(CC(CC(=O)O)O)CBr | |

| InChIKey | PRMNZQRHYSTJDR-UHFFFAOYSA-N |

Synthesis and Production

Table 2: Comparative Synthesis Conditions

| Method | Reactants | Yield (%) | Purity (%) |

|---|---|---|---|

| HBr ring-opening | ε-Caprolactone, HBr | 92–95 | >99 |

| TEMPO oxidation | 6-Bromohexanoic acid | 80–85 | 95–97 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited solubility in nonpolar solvents (e.g., hexane) due to polar functional groups; soluble in polar aprotic solvents like DMSO or ethanol .

-

Stability: Susceptible to thermal decomposition above 120°C; bromine substitution enhances resistance to enzymatic degradation .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 3300 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O stretch), and 650 cm⁻¹ (C–Br stretch) .

-

NMR (¹H): δ 4.1 ppm (C3–OH), δ 3.5 ppm (C3–CH), δ 1.8–2.2 ppm (aliphatic chain) .

Biochemical and Industrial Applications

Role in Organic Synthesis

6-Bromo-3-hydroxyhexanoic acid serves as a precursor for:

-

Pharmaceutical intermediates: Synthesis of β-lactam antibiotics and anti-inflammatory agents .

-

Polymer chemistry: Modification of biodegradable polyhydroxyalkanoates (PHAs) to enhance mechanical properties .

| Target | Interaction Mechanism | Application |

|---|---|---|

| Bacterial efflux pumps | Bromine alkylation | Antibiotic adjuvant |

| Lipase enzymes | Hydrogen bonding | Metabolic regulation |

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low regioselectivity during hydroxylation. Advances in asymmetric catalysis or enzymatic synthesis could improve yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume